1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Description
1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated pyrrolo[2,3-b]pyridine derivative with a benzenesulfonyl group at the N1 position, bromine at C5, and iodine at C2. This compound serves as a versatile intermediate in medicinal chemistry due to its reactive halogen atoms, which enable further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) . The benzenesulfonyl group enhances stability and modulates electronic properties, making it suitable for applications in drug discovery, particularly in kinase inhibition and anticancer agent development .
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIN2O2S/c14-9-6-11-12(15)8-17(13(11)16-7-9)20(18,19)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYHANZXUBVRRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640129 | |
| Record name | 1-(Benzenesulfonyl)-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757978-19-1 | |
| Record name | 1-(Benzenesulfonyl)-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction and desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Inhibitors of Phosphodiesterases
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine, including 1-benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, may serve as selective inhibitors of phosphodiesterase 4B (PDE4B). PDE4B inhibitors are of significant interest for their potential therapeutic effects in treating inflammatory diseases and central nervous system disorders. For instance, compounds similar to this pyrrolo[2,3-b]pyridine derivative have shown promising results in inhibiting tumor necrosis factor-alpha (TNF-α) release from macrophages when exposed to pro-inflammatory stimuli .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Studies suggest that modifications in the pyrrolo[2,3-b]pyridine scaffold can enhance its efficacy against various cancer cell lines. The presence of the benzenesulfonyl group may contribute to improved solubility and bioavailability, which are critical factors for drug development .
Neuroprotective Effects
Research indicates that certain derivatives of the pyrrolo[2,3-b]pyridine scaffold may exhibit neuroprotective properties. These compounds could potentially modulate pathways involved in neurodegenerative diseases, making them candidates for further preclinical testing in conditions such as Alzheimer's disease and multiple sclerosis .
Synthetic Applications
The synthesis of this compound involves several key steps that allow for the introduction of various substituents at different positions on the pyrrolo ring. This flexibility in synthesis enables the exploration of structure-activity relationships (SAR) to optimize biological activity.
Case Studies
Mechanism of Action
The mechanism of action of 1-benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The presence of the benzenesulfonyl group and halogen atoms allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can affect various biological pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Functionalization
- Halogen Reactivity: The iodine at C3 in the target compound is highly reactive in cross-coupling reactions, enabling the introduction of aryl, alkynyl, or amino groups. This contrasts with chloro-substituted analogs (e.g., 4-chloro-5-iodo derivatives), where C4 chlorine is less reactive than iodine .
- N1 Substituent Effects : Benzenesulfonyl groups improve stability and electron-withdrawing effects compared to alkyl (e.g., butyl) or benzyl groups, which may enhance electrophilic aromatic substitution reactivity .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (MW ~503 g/mol) is heavier than N1-alkylated analogs (e.g., compound 9, MW ~317 g/mol) due to the benzenesulfonyl group. This may reduce aqueous solubility but improve membrane permeability .
- Stability : The SEM-protected analog () is acid-labile, whereas the benzenesulfonyl group offers robustness under acidic conditions, making it preferable for prolonged reactions .
Biological Activity
1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS Number: 757978-19-1) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C₁₃H₈BrIN₂O₂S
- Molecular Weight : 463.1 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyridine core, which is substituted with a benzenesulfonyl group and halogen atoms (bromine and iodine).
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary research suggests that this compound may possess cytotoxic effects against certain cancer cell lines. It has been compared to other compounds in the same class that show significant antitumor properties.
- Antiviral Properties : Some derivatives of pyrrolo[2,3-b]pyridines have demonstrated antiviral activity against viruses such as Herpes simplex Type I and Polio Type I, indicating a potential for further exploration in antiviral drug development.
The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is believed that the presence of the bromine and iodine substituents may enhance its interaction with biological targets such as kinases and other enzymes involved in cell proliferation and apoptosis.
Case Study 1: Antitumor Activity
A study conducted on various pyrrolo[2,3-b]pyridine derivatives highlighted the significant antitumor activity of compounds similar to this compound. The compound was found to induce apoptosis in cancer cells through intrinsic pathways, leading to cell cycle arrest and reduced mitochondrial membrane potential .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-Benzenesulfonyl-5-bromo-3-iodo | HCT116 | 0.5 | Apoptosis induction |
| Meridianin E | P388 | 0.8 | CDK inhibition |
| Variolin A | HCT116 | 10 | Weak cytotoxicity |
Case Study 2: Antiviral Activity
In vitro studies have shown that related compounds exhibit antiviral effects against Herpes simplex virus. The mechanism appears to involve inhibition of viral replication through interference with viral protein synthesis .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrole derivatives. Key steps include:
- Bromination : Introduction of bromine at the 5-position.
- Iodination : Substitution at the 3-position with iodine.
- Sulfonylation : Attachment of the benzenesulfonyl group.
Q & A
Q. What are the key steps in synthesizing 1-benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine?
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. A common approach includes:
- N1-Benzenesulfonylation : Reacting 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride under basic conditions (e.g., KOH, Bu4N+HSO4⁻) to introduce the sulfonyl group at the N1 position .
- Cross-Coupling Reactions : Utilizing Sonogashira or Suzuki-Miyaura couplings to introduce alkynyl or aryl groups at the 3-position. For example, phenylacetylene or 3-cyanophenylacetylene can be coupled using Pd(PPh3)₄ as a catalyst in dioxane or toluene at 105°C .
- Purification : Flash column chromatography with solvent gradients (e.g., heptane/ethyl acetate 8:2) yields the pure product .
Q. How is the compound purified, and what solvent systems are optimal?
Purification typically employs silica gel flash chromatography. Solvent systems vary depending on substituent polarity:
Q. What spectroscopic features confirm the structure of this compound?
Key ¹H NMR signals include:
- NH proton : Broad singlet at δ ~12.4 ppm for the pyrrole NH .
- Aromatic protons : Doublets (J ≈ 2.1–2.2 Hz) at δ 8.3–8.4 ppm for the pyrrolopyridine core .
- Benzenesulfonyl group : Multiplet signals at δ 7.6–7.9 ppm for ortho/meta protons and δ 7.2–7.3 ppm for para protons . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) further validate the structure .
Advanced Research Questions
Q. How do substituents at the 3- and 5-positions influence biological activity?
Systematic SAR studies reveal:
- 3-Position : Electron-withdrawing groups (e.g., cyano, iodophenyl) enhance binding affinity to kinase targets by stabilizing π-π interactions. For example, 3-cyanophenyl derivatives show IC₅₀ values <100 nM in kinase inhibition assays .
- 5-Position : Bromine improves metabolic stability compared to chlorine, as shown in microsomal stability assays (t₁/₂ > 60 min for Br vs. t₁/₂ < 30 min for Cl) . Design analogs using combinatorial libraries with boronic acid/alkyne building blocks and evaluate via enzymatic assays .
Q. How can cross-coupling reaction yields be optimized for this scaffold?
Critical factors include:
- Catalyst Loading : Pd(PPh3)₄ at 10 mol% balances cost and efficiency .
- Temperature : Reactions at 105°C in dioxane improve conversion rates vs. lower temperatures (e.g., 80°C yields <30%) .
- Base : K₂CO₃ (3 eq) in aqueous/organic biphasic systems minimizes side reactions (e.g., dehalogenation) . For troubleshooting low yields, analyze reaction mixtures via LC-MS to detect unreacted starting material or protodehalogenation byproducts .
Q. How to resolve contradictions in reported synthetic yields for analogous compounds?
Discrepancies often arise from:
- Purity of Starting Materials : Residual moisture in 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine reduces Pd catalyst activity. Dry via azeotropic distillation with toluene before use .
- Chromatography Conditions : Gradient elution (e.g., heptane → ethyl acetate) vs. isocratic systems can recover 10–15% additional product . Validate yields by orthogonal methods (e.g., quantitative ¹H NMR with 1,3,5-trimethoxybenzene as an internal standard) .
Q. What strategies mitigate decomposition during storage?
- Storage Conditions : Store at –20°C under argon in amber vials to prevent light-/oxygen-induced degradation .
- Stability Assessment : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC. Bromine substituents reduce hydrolysis rates compared to iodine .
Q. How to design a robust SAR study for kinase inhibition?
- Core Modifications : Synthesize analogs with varied substituents at N1 (e.g., alkyl, aryl sulfonamides) and 3/5 positions .
- Assay Design : Use ATP-competitive binding assays (e.g., TR-FRET) and cellular assays (e.g., phospho-kinase profiling) to correlate structure with activity .
- Computational Modeling : Dock compounds into kinase X-ray structures (e.g., PDB 2ITZ) to predict binding modes and guide synthetic priorities .
Q. What mechanistic insights exist for Pd-catalyzed couplings on this scaffold?
- Oxidative Addition : The 3-iodo group undergoes faster oxidative addition to Pd(0) vs. 5-bromo, enabling selective functionalization .
- Transmetallation : Arylboronic acids with electron-donating groups (e.g., 3,4-dimethoxyphenyl) accelerate this step, reducing reaction times to 3 hours . Probe mechanisms using ³¹P NMR to monitor Pd intermediate speciation .
Q. How to address low solubility in biological assays?
- Prodrug Design : Introduce phosphate or acetyl groups at the NH position to enhance aqueous solubility .
- Formulation : Use co-solvents (e.g., 10% DMSO/PEG 400) or nanoemulsions for in vivo studies .
Measure solubility via shake-flask method (pH 7.4 PBS) and adjust substituents (e.g., replace bromine with morpholino) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
